molecular formula C21H17N3O B3896190 (Z)-2-(1H-benzimidazol-2-yl)-3-(1-methylpyrrol-2-yl)-1-phenylprop-2-en-1-one

(Z)-2-(1H-benzimidazol-2-yl)-3-(1-methylpyrrol-2-yl)-1-phenylprop-2-en-1-one

Cat. No.: B3896190
M. Wt: 327.4 g/mol
InChI Key: BQGXGIVUPVLBMA-SAPNQHFASA-N
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Description

(Z)-2-(1H-benzimidazol-2-yl)-3-(1-methylpyrrol-2-yl)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of heterocyclic compounds. It features a benzimidazole ring, a pyrrole ring, and a phenylprop-2-en-1-one moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(1H-benzimidazol-2-yl)-3-(1-methylpyrrol-2-yl)-1-phenylprop-2-en-1-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of Benzimidazole Ring: Starting from o-phenylenediamine and a suitable carboxylic acid or its derivative under acidic conditions.

    Formation of Pyrrole Ring: Using a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Coupling Reaction: The benzimidazole and pyrrole intermediates can be coupled using a suitable cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final product.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrrole rings.

    Reduction: Reduction reactions could target the carbonyl group in the phenylprop-2-en-1-one moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with benzimidazole and pyrrole rings are often studied as ligands in coordination chemistry and catalysis.

    Material Science: These compounds can be used in the development of organic semiconductors and other advanced materials.

Biology and Medicine

    Antimicrobial Agents: The compound may exhibit antimicrobial properties against various pathogens.

    Anticancer Agents: Research could explore its potential as an anticancer agent due to its ability to interact with DNA or proteins.

Industry

    Dyes and Pigments: The compound’s structure may allow it to be used as a dye or pigment in various applications.

    Pharmaceuticals: It could serve as an intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action for (Z)-2-(1H-benzimidazol-2-yl)-3-(1-methylpyrrol-2-yl)-1-phenylprop-2-en-1-one would depend on its specific biological target. Potential mechanisms include:

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

    Enzyme Inhibition: It could inhibit specific enzymes by binding to their active sites or allosteric sites.

    Receptor Binding: The compound might interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(1H-benzimidazol-2-yl)-3-(1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one: Similar structure but without the methyl group on the pyrrole ring.

    (Z)-2-(1H-benzimidazol-2-yl)-3-(1-methylpyrrol-2-yl)-1-phenylprop-2-en-1-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.

Uniqueness

The presence of both benzimidazole and pyrrole rings in (Z)-2-(1H-benzimidazol-2-yl)-3-(1-methylpyrrol-2-yl)-1-phenylprop-2-en-1-one may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-(1-methylpyrrol-2-yl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-24-13-7-10-16(24)14-17(20(25)15-8-3-2-4-9-15)21-22-18-11-5-6-12-19(18)23-21/h2-14H,1H3,(H,22,23)/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGXGIVUPVLBMA-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=C(C2=NC3=CC=CC=C3N2)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=C(/C2=NC3=CC=CC=C3N2)\C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-2-(1H-benzimidazol-2-yl)-3-(1-methylpyrrol-2-yl)-1-phenylprop-2-en-1-one
Reactant of Route 2
(Z)-2-(1H-benzimidazol-2-yl)-3-(1-methylpyrrol-2-yl)-1-phenylprop-2-en-1-one
Reactant of Route 3
(Z)-2-(1H-benzimidazol-2-yl)-3-(1-methylpyrrol-2-yl)-1-phenylprop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
(Z)-2-(1H-benzimidazol-2-yl)-3-(1-methylpyrrol-2-yl)-1-phenylprop-2-en-1-one
Reactant of Route 5
Reactant of Route 5
(Z)-2-(1H-benzimidazol-2-yl)-3-(1-methylpyrrol-2-yl)-1-phenylprop-2-en-1-one
Reactant of Route 6
(Z)-2-(1H-benzimidazol-2-yl)-3-(1-methylpyrrol-2-yl)-1-phenylprop-2-en-1-one

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